Wighteone: A Technical Guide to its Chemical Structure and Properties
Wighteone: A Technical Guide to its Chemical Structure and Properties
Introduction: Wighteone is a naturally occurring prenylated isoflavone (B191592), a class of flavonoid compounds known for their diverse biological activities.[1] Structurally, it is a derivative of genistein, featuring a 3-methylbut-2-enyl (prenyl) group attached to the core isoflavone skeleton.[2] This compound has been isolated from various plant sources, including the hedge apple (Maclura aurantiaca) and Ficus mucuso.[1][2] Wighteone is recognized for its role as a plant metabolite and has demonstrated antifungal properties.[2][3] This guide provides a detailed overview of its chemical structure, physicochemical properties, biosynthetic origins, and common experimental protocols for its isolation.
Chemical Identity and Physicochemical Properties
The chemical structure of Wighteone is defined as an isoflavone scaffold substituted with three hydroxyl groups at positions 5, 7, and 4', and a prenyl group at position 6.[2] Its systematic IUPAC name is 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one.[2] Key quantitative data and identifiers are summarized in the table below for clarity and comparative analysis.
| Identifier | Value | Source |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | [2] |
| CAS Number | 51225-30-0 | [1][2] |
| Molecular Formula | C₂₀H₁₈O₅ | [1][2][4] |
| Molecular Weight | 338.35 g/mol | [5] |
| Monoisotopic Mass | 338.11542367 Da | [3][4] |
| InChI Key | KIMDVVKVNNSHGZ-UHFFFAOYSA-N | [1][4] |
| SMILES | CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C | [1][2] |
| Topological Polar Surface Area | 87 Ų | [2][3] |
| Complexity | 554 | [2][3] |
Spectroscopic Data for Structural Elucidation
The definitive structure of Wighteone, like other natural products, is confirmed through a combination of spectroscopic techniques.[6][7] Mass spectrometry (MS) is used to determine the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.[8][9]
| Technique | Data Type | Information Provided |
| LC-MS | Mass-to-charge ratio (m/z) | Confirms molecular weight. A common adduct observed is the deprotonated molecule [M-H]⁻ at m/z 337.1078.[2] |
| MS/MS | Fragmentation pattern | Provides structural information about the core flavonoid and the prenyl side chain.[2] |
| ¹H NMR | Chemical shifts, coupling constants | Reveals the number and connectivity of hydrogen atoms, confirming the substitution pattern on the aromatic rings and the structure of the prenyl group.[5][6] |
| ¹³C NMR | Chemical shifts | Determines the number and chemical environment of all carbon atoms in the molecule.[6][8] |
| 2D NMR (COSY, HMBC, HSQC) | Correlation spectra | Establishes the precise connectivity between protons and carbons, allowing for unambiguous assignment of the complete molecular structure.[6][7] |
Biosynthetic Pathway
Wighteone originates from the phenylpropanoid pathway, a major route for the synthesis of flavonoids in plants. The pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the core isoflavone structure, genistein. A subsequent prenylation step, involving the attachment of a dimethylallyl pyrophosphate (DMAPP) group, yields the final Wighteone molecule.
Caption: Simplified biosynthetic pathway from L-Phenylalanine to Wighteone.
Experimental Protocols
This section outlines a generalized methodology for the extraction, isolation, and purification of Wighteone from a plant source, based on standard phytochemical procedures.[8][10]
1. Plant Material Preparation and Extraction:
-
Objective: To prepare the plant material and extract the crude mixture of secondary metabolites.
-
Methodology:
- Collect and identify the plant material (e.g., leaves, roots, or bark).
- Dry the material in an oven at a controlled temperature (typically 40-50°C) to remove moisture and then grind it into a fine powder to increase the surface area for extraction.[10]
- Macerate the dried powder in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for 48-72 hours.[10] This process is often repeated multiple times to ensure exhaustive extraction.
- Filter the mixture to separate the plant debris from the solvent extract.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
2. Solvent-Solvent Partitioning (Fractionation):
-
Objective: To separate compounds in the crude extract based on their polarity.
-
Methodology:
- Suspend the crude extract in a water-methanol mixture.
- Perform sequential liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate).
- Wighteone, being a moderately polar flavonoid, is typically expected to concentrate in the ethyl acetate (B1210297) fraction.
- Evaporate each fraction to dryness to yield sub-fractions for further analysis.
3. Chromatographic Purification:
-
Objective: To isolate pure Wighteone from the enriched fraction.
-
Methodology:
- Column Chromatography (CC): Subject the ethyl acetate fraction to column chromatography over a stationary phase like silica (B1680970) gel. Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
- Preparative HPLC: For final purification, High-Performance Liquid Chromatography (HPLC) is often employed.[8] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[11]
- Monitor the effluent from the column using a UV detector and collect the fractions corresponding to the desired compound.
4. Purity Assessment and Structural Elucidation:
-
Objective: To confirm the purity and verify the chemical structure of the isolated compound.
-
Methodology:
- Assess the purity of the isolated compound using analytical HPLC-DAD (Diode Array Detector).[8]
- Elucidate the chemical structure using spectroscopic methods, including Mass Spectrometry (MS) and 1D/2D Nuclear Magnetic Resonance (NMR) as detailed in the 'Spectroscopic Data' section above.[8][9] The obtained data is compared with literature values to confirm the identity as Wighteone.[6]
References
- 1. Wighteone - Wikipedia [en.wikipedia.org]
- 2. Wighteone | C20H18O5 | CID 5281814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. PubChemLite - Wighteone (C20H18O5) [pubchemlite.lcsb.uni.lu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. scielo.br [scielo.br]
- 7. A new flavone from Hypericum wightianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
